1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride
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Overview
Description
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an imidazole ring, a piperazine ring, and a dimethoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Synthesis of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its potential interaction with neurotransmitter receptors.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The imidazole ring may interact with histamine receptors, while the piperazine ring could modulate serotonin or dopamine receptors. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride: Lacks the chlorophenyl and dimethoxyphenyl groups, which may result in different pharmacological properties.
1-(4-(1-(4-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological and chemical properties. The presence of the chlorophenyl group may enhance its binding affinity to certain receptors, while the dimethoxyphenyl group could improve its solubility and bioavailability.
Properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3.ClH/c1-30-20-7-6-17(14-21(20)31-2)15-22(29)26-10-12-27(13-11-26)23-25-8-9-28(23)19-5-3-4-18(24)16-19;/h3-9,14,16H,10-13,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXRHZGKJNXMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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